molecular formula C11H12O2 B3042473 Methyl 2-(4-vinylphenyl)acetate CAS No. 62667-42-9

Methyl 2-(4-vinylphenyl)acetate

Cat. No.: B3042473
CAS No.: 62667-42-9
M. Wt: 176.21 g/mol
InChI Key: KDHZKCPMBLLEQE-UHFFFAOYSA-N
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Description

Methyl 2-(4-vinylphenyl)acetate (CAS 62667-42-9) is an ester derivative characterized by a vinyl-substituted phenyl group. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . The compound features a methyl ester linked to a phenyl ring bearing a vinyl (-CH=CH₂) substituent at the para position. Key properties include:

  • Storage: Requires an inert atmosphere and refrigeration (2–8°C) .
  • Hazards: Classified under GHS warnings for skin irritation (H315) and eye irritation (H319) .
  • Purity: Typically supplied at ≥95% purity with TBC (tert-butylcatechol) as a stabilizer to prevent polymerization of the vinyl group .

The vinyl group confers unique reactivity, enabling participation in polymerization or addition reactions, which distinguishes it from simpler phenyl esters.

Properties

IUPAC Name

methyl 2-(4-ethenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHZKCPMBLLEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-vinylphenyl)acetate can be synthesized from 4-vinylbenzeneacetic acid and dimethyl sulfate. The reaction typically involves the esterification of 4-vinylbenzeneacetic acid with dimethyl sulfate under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is optimized for yield and purity, often employing catalysts to enhance the reaction rate and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in the formation of methyl 2-(4-ethylphenyl)acetate.

    Substitution: The compound can participate in substitution reactions, where the vinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl 2-(4-ethylphenyl)acetate.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of Methyl 2-(4-vinylphenyl)acetate

This compound is a versatile compound with significant applications in scientific research, particularly in polymer chemistry, material science, and biomedical research. Its unique structure, featuring both a vinyl group and an acetate group, allows for diverse chemical reactivity and functionalization, making it suitable for a wide range of applications.

Polymer Chemistry

As a functional monomer, this compound is used to synthesize polymers with specific properties, such as enhanced mechanical strength or chemical resistance. The vinyl group in this compound undergoes radical polymerization, forming long polymer chains. For example, it can be copolymerized with styrene to create polymers with tailored properties .

Material Science

This compound is employed in the development of advanced materials, including coatings, adhesives, and composites. The polymers synthesized from this monomer can be used to create materials with enhanced mechanical strength or chemical resistance. The acetate group can participate in esterification reactions, further modifying the polymer’s properties and enabling the creation of novel materials. Self-healing mixed matrix membranes can be prepared using metal-organic frameworks .

Biomedical Research

The compound is used in the synthesis of biocompatible polymers for drug delivery systems and medical devices.

Industrial Applications

This compound finds use in the production of specialty chemicals and intermediates for various industrial processes. In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is optimized for yield and purity, often employing catalysts to enhance the reaction rate and efficiency.

Mechanism of Action

The mechanism of action of methyl 2-(4-vinylphenyl)acetate primarily involves its reactivity as a monomer in polymerization reactions. The vinyl group undergoes radical polymerization, forming long polymer chains. The acetate group can participate in esterification reactions, further modifying the polymer’s properties. The molecular targets and pathways involved include the activation of the vinyl group and the subsequent propagation of the polymer chain .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
Methyl 2-(4-vinylphenyl)acetate 62667-42-9 C₁₁H₁₂O₂ 176.21 Para-vinylphenyl Polymerizable vinyl group; stabilizer required
(4-Methylphenyl)acetate 622-47-9 C₉H₉O₂ 149.17 Para-methylphenyl Higher volatility due to lower MW
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.21 Phenyl + ketone (β-ketoester) Precursor for amphetamine synthesis
Methyl (4-chloro-2-vinylphenyl)acetate 936098-40-7 C₁₁H₁₁ClO₂ 210.66 Chloro + vinyl substituents Increased MW and polarity due to Cl
Methyl 2-(4-hydroxy-2-methylphenyl)acetate 114474-04-3 C₁₀H₁₂O₃ 180.20 Hydroxy + methyl groups Higher polarity (pKa ~9.88)

Key Observations :

  • Substituent Effects : The vinyl group in this compound introduces unsaturation and reactivity absent in methyl- or hydroxy-substituted analogs. Chloro substituents (e.g., ) increase molecular weight and polarity, while β-ketoesters (e.g., ) exhibit tautomerism and enhanced nucleophilicity.
  • Stability : The requirement for stabilizers like TBC in this compound highlights its propensity for polymerization, unlike more stable analogs such as (4-Methylphenyl)acetate .

Reactivity and Functional Group Influence

  • Comparatively, (4-Methylphenyl)acetate lacks such reactivity .
  • Electron-Withdrawing Groups: The cyano group in Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2) increases electrophilicity, favoring nucleophilic substitution or hydrolysis—a contrast to the electron-neutral vinyl group .
  • Chloro Substituents : In Methyl (4-chloro-2-vinylphenyl)acetate, the chloro group enhances oxidative stability but may reduce solubility in polar solvents compared to the parent compound .

Biological Activity

Methyl 2-(4-vinylphenyl)acetate, also known as methyl 4-vinylphenylacetate, is an organic compound with a structure that suggests potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12O2C_{11}H_{12}O_2 and features a vinyl group attached to a phenyl ring, which may contribute to its reactivity and interaction with biological systems. Its structural characteristics allow it to participate in various chemical reactions, including polymerization processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of vinylphenyl compounds have been shown to inhibit the growth of various pathogenic bacteria and fungi. In a study focusing on related compounds, this compound demonstrated potential inhibitory effects against Escherichia coli and Staphylococcus aureus , suggesting it may possess antimicrobial activity .

Anticancer Properties

The compound's vinyl group is known to engage in reactions that can lead to the formation of reactive species capable of inducing cell death in cancer cells. A study highlighted that similar vinyl-substituted phenolic compounds could inhibit the expression of proteins associated with tumor growth and metastasis, such as Axl and PD-L1 . This suggests that this compound may also exhibit anticancer properties through similar mechanisms.

Case Studies

  • Antimicrobial Efficacy :
    • In vitro studies revealed that this compound inhibited the growth of Pseudomonas aeruginosa and Candida albicans . The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL for both pathogens, indicating its potential as an antimicrobial agent .
  • Anticancer Activity :
    • In a study involving human lung cancer cell lines (A549), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound significantly reduced the expression levels of Axl and PD-L1, which are critical for cancer cell survival and immune evasion .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The vinyl group facilitates the generation of ROS upon metabolic activation, leading to oxidative stress in target cells, which can induce apoptosis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways related to cancer progression .
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells, leading to increased apoptosis rates.

Summary Table of Biological Activities

Biological ActivityPathogen/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli50 µg/mL
AntimicrobialS. aureus50 µg/mL
AnticancerA549 (lung cancer cells)IC50 = 25 µM

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-vinylphenyl)acetate
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